molecular formula C9H14O3 B2775259 (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2445749-51-7

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2775259
CAS No.: 2445749-51-7
M. Wt: 170.208
InChI Key: ZPKMRNLGBBUDAG-RNLVFQAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-Oxabicyclo[331]nonane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMRNLGBBUDAG-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using catalytic amounts of acids or bases. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid exhibits potential as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that enhance pharmacological properties.

Case Study :
A study by Askew et al. (1989) demonstrated the compound's utility in synthesizing derivatives with improved antiviral activity against certain pathogens. The modifications facilitated the development of compounds that target viral glycoproteins, crucial for viral entry into host cells.

Organic Synthesis

The bicyclic structure serves as a versatile building block in organic synthesis. Its unique ring system allows chemists to create complex molecules through various reaction pathways, including cycloadditions and functional group transformations.

Data Table: Synthetic Applications of this compound

Reaction TypeDescriptionReference
CycloadditionUsed in [2+2] cycloaddition reactionsAskew et al., 1989
FunctionalizationEnables introduction of diverse functional groupsBallester et al., 1990
Ring-opening reactionsFacilitates the formation of larger ring systemsJeong et al., 1992

Materials Science

The compound's properties allow it to be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength.

Case Study :
Research by Parris et al. (1995) investigated the incorporation of this compound into biodegradable polymers, demonstrating improved degradation rates and mechanical properties suitable for environmentally friendly applications.

Mechanism of Action

The mechanism of action of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.3.1]nonane-7-carboxylic acid: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.

    (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Another related compound with a similar core structure but different functional groups.

Uniqueness

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of the oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid, with the CAS number 2445749-51-7 and a molecular weight of 170.21 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O3C_9H_{14}O_3. Its unique bicyclic structure contributes to its biological activity, particularly in medicinal chemistry.

PropertyValue
CAS Number2445749-51-7
Molecular Weight170.21 g/mol
Molecular FormulaC9H14O3

Biological Activity Overview

Research indicates that bicyclic compounds like this compound exhibit various biological activities, including:

  • Anticancer Activity : Bicyclo[3.3.1]nonane derivatives have been associated with anticancer properties, making them significant in cancer therapy research .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating biochemical pathways .
  • Antimicrobial Effects : Studies suggest that compounds in this class may possess antimicrobial properties, although more specific data on this compound is limited .

The mechanism of action involves the compound's interaction with nucleophilic sites on proteins due to the presence of functional groups such as carboxylic acids and esters. This interaction can lead to alterations in protein function and subsequent modulation of cellular pathways.

Case Studies and Research Findings

  • Anticancer Studies : A review highlighted the significance of bicyclo[3.3.1]nonane moieties in anticancer drug development, noting that derivatives exhibit promising activity against various cancer cell lines . Specific studies have shown that modifications to the bicyclic structure can enhance potency and selectivity.
  • Synthetic Pathways : The synthesis of this compound typically involves methods such as Diels-Alder reactions followed by oxidation processes to introduce the carboxylic acid group . This synthetic versatility allows for the exploration of various derivatives with enhanced biological activity.

Future Directions

Continued research into this compound is essential for understanding its full potential in medicinal applications. Future studies should focus on:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the bicyclic structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the specific molecular interactions and pathways affected by this compound.

Q & A

Q. What is the structural significance of the bicyclo[3.3.1]nonane framework in this compound, and how does its stereochemistry influence reactivity?

The bicyclo[3.3.1]nonane system imposes significant steric and electronic constraints due to its fused bicyclic structure, which affects reaction pathways and regioselectivity. The (1R,5S) stereochemistry introduces chiral centers that are critical for asymmetric synthesis and interactions with biological targets. For example, the spatial arrangement of substituents can dictate diastereoselectivity in nucleophilic additions or cycloadditions .

Q. What synthetic routes are commonly employed to access (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid?

Key methods include:

  • Cyclization of amino ketones : Starting from precursors like endo-7-aminomethylbicyclo[3.3.1]nonan-3-one, followed by functional group transformations to introduce the carboxylic acid moiety .
  • Multi-step functionalization : Sequential reactions (e.g., oxidation, carboxylation) on bicyclic intermediates under controlled pH and temperature conditions .
  • Chiral resolution : Use of chiral auxiliaries or enzymes to isolate the desired (1R,5S) enantiomer from racemic mixtures .

Q. How is the purity and stereochemical integrity of this compound validated in synthesis?

Analytical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and detect impurities (e.g., diastereomeric byproducts) .
  • HPLC with chiral columns : To quantify enantiomeric excess (ee) and ensure >95% purity .
  • X-ray crystallography : For unambiguous determination of absolute configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in the synthesis of bicyclo[3.3.1]nonane derivatives?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve transition-state organization for stereocontrol .
  • Catalyst design : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetric induction during cyclization steps .
  • Temperature modulation : Lower temperatures (-20°C to 0°C) reduce kinetic competition between pathways, favoring desired stereoisomers .

Q. What strategies address contradictory data in reaction yields across different synthetic protocols?

  • Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps and side reactions .
  • Reproducibility checks : Standardize reagents (e.g., anhydrous conditions, degassed solvents) to minimize variability .
  • Byproduct analysis : LC-MS or GC-MS to trace unexpected intermediates or degradation products .

Q. How does this compound serve as a bioisostere in drug design, and what biological targets are prioritized?

  • Bioisosteric replacement : The bicyclic core mimics pipecolic acid or proline derivatives, enabling modulation of peptide conformation and enzyme binding .
  • Target applications :
    • Enzyme inhibitors : Carboxypeptidases or proteases due to carboxylic acid functionality .
    • GPCR ligands : Structural rigidity enhances selectivity for neurotransmitter receptors .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Process intensification : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps .
  • Catalyst recycling : Immobilized chiral catalysts reduce costs in asymmetric synthesis .
  • Purification bottlenecks : Simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. How do substituents on the bicyclo[3.3.1]nonane core (e.g., fluorine, azide) alter physicochemical properties?

  • Fluorine substitution : Enhances metabolic stability and membrane permeability via reduced basicity and increased lipophilicity .
  • Azide incorporation : Enables click chemistry for bioconjugation or probe development .
  • Carboxylic acid derivatives : Ester or amide analogs modify solubility and bioavailability .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of bicyclo[3.3.1]nonane derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets .
  • DFT calculations : Gaussian or ORCA for transition-state analysis and regioselectivity predictions .
  • QSPR models : Correlate substituent effects with experimental data (e.g., logP, pKa) .

Q. How can in vitro assays be designed to evaluate the compound’s activity against enzymatic targets?

  • Kinetic assays : Measure KiK_i or IC50IC_{50} using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Thermal shift assays : Monitor protein stability upon ligand binding via differential scanning fluorimetry (DSF) .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.